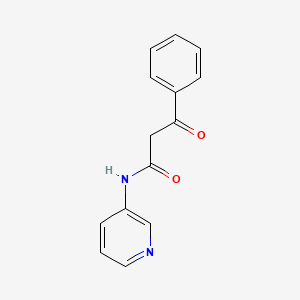

3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide

Description

Overview of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide in Academic Contexts

3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide is a specific derivative within the broader class of pyridine-substituted propionamides. Its structure features a phenyl group attached to the carbonyl of the propionamide (B166681) backbone and a pyridine-3-yl group on the amide nitrogen. While extensive academic research specifically focused on this exact molecule is not widely documented in publicly available literature, its chemical identity is well-established. Commercial suppliers of fine chemicals list it, providing essential physicochemical data.

Table 1: Physicochemical Properties of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide

| Property | Value | Source |

| CAS Number | 72742-89-3 | alfa-chemistry.comsigmaaldrich.comlookchem.com |

| Molecular Formula | C₁₄H₁₂N₂O₂ | sigmaaldrich.comsinfoochem.com |

| Molecular Weight | 240.26 g/mol | sigmaaldrich.com |

| Melting Point | 100-101 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| IUPAC Name | 3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide | sigmaaldrich.com |

The academic interest in 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide can be inferred from the extensive research conducted on its structural analogues, namely β-ketoamides and other N-aryl amides. These related compounds have been investigated for a variety of applications, suggesting the potential for similar utility in the target molecule.

Significance of Pyridine-Amide Scaffolds in Modern Chemical and Biological Research

The pyridine-amide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The pyridine (B92270) ring, a bioisostere of a phenyl ring, can engage in various non-covalent interactions with biological targets, while the amide bond is a key structural feature in peptides and proteins, allowing for hydrogen bonding interactions.

Research has shown that derivatives containing the pyridine-amide core exhibit a wide spectrum of biological activities. For instance, various N-aryl and N-heteroaryl benzamide (B126) derivatives have demonstrated potential as anticancer agents. researchgate.netbrieflands.com Specifically, compounds with a 3-(6-aminopyridin-3-yl)benzamide (B6330033) structure have been synthesized and shown to induce cell cycle arrest and apoptosis, highlighting their potential in oncology research. researchgate.netnih.gov Moreover, the linkage of pyridine to other heterocyclic systems through an amide bridge has yielded compounds with potent antimicrobial properties. nih.govfrontiersin.org For example, a study on N-pyridin-3-yl-benzenesulfonamide, a related sulfonamide analogue, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. indexcopernicus.comresearchgate.net

Table 2: Examples of Biologically Active Pyridine-Amide Derivatives

| Compound Class | Biological Activity Investigated | Reference |

| N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives | Cyclin-Dependent Kinase 7 (CDK7) Inhibition | researchgate.netfigshare.com |

| 3-(6-Aminopyridin-3-yl)benzamide Derivatives | Antitumor (AURKB Transcription Inhibition) | researchgate.netnih.gov |

| N-Pyridin-3-yl-benzenesulfonamide | Antibacterial | indexcopernicus.comresearchgate.net |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives | Anticancer, Antibacterial, Antifungal | frontiersin.org |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | Lipoxygenase Inhibition, Anticancer | brieflands.com |

The versatility of the pyridine-amide scaffold also extends to its synthetic accessibility, allowing for the creation of diverse chemical libraries for high-throughput screening and drug discovery programs.

Research Objectives and Scope for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide Studies

Given the limited specific research on 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, future studies could be directed towards several key objectives. A primary goal would be the comprehensive evaluation of its biological activity profile. Based on the activities of related compounds, promising areas of investigation include:

Antimicrobial Screening: The compound could be tested against a panel of clinically relevant bacterial and fungal strains to determine its potential as an antimicrobial agent. Studies on related chiral β-keto amides have shown that some possess activity against organisms like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net

Anticancer Evaluation: Investigating the cytotoxic effects of the compound on various cancer cell lines would be a logical step. Research on novel pyridine derivatives has demonstrated antitumor and antimetastatic properties in lung cancer models. rrpharmacology.ru Structure-activity relationship studies of similar complex pyridine derivatives have also identified potent antitumor compounds. nih.gov

Enzyme Inhibition Assays: The β-ketoamide functionality suggests potential as an enzyme inhibitor. Screening against various enzymes, particularly those involved in disease pathogenesis, could uncover novel therapeutic targets. For example, N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). researchgate.netfigshare.com

Furthermore, synthetic methodology research could focus on developing more efficient and scalable routes to 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide and its derivatives. This would facilitate the generation of a library of analogues for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity. The exploration of its coordination chemistry with various metal ions could also open up avenues for its application in catalysis or materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-phenyl-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(11-5-2-1-3-6-11)9-14(18)16-12-7-4-8-15-10-12/h1-8,10H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXMYRJWGLASGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966239 | |

| Record name | 3-Oxo-3-phenyl-N-(pyridin-3-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72742-89-3, 5192-59-6 | |

| Record name | 72742-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3-phenyl-N-(pyridin-3-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Techniques in Propionamide Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features. The presence of the amide N-H group is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the ketone and amide groups are expected to appear as strong absorptions in the range of 1650-1750 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and pyridinyl rings generally appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group is observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm⁻¹ region. The C-N stretching of the amide linkage is also a characteristic feature, typically appearing in the 1200-1350 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Amide N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Ketone C=O Stretch | ~1685 |

| Amide C=O Stretch | ~1670 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While no specific Raman spectral data for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide is readily available in the reviewed literature, general principles suggest that the symmetric vibrations and those of non-polar bonds would be more Raman active. Therefore, the aromatic ring breathing modes of the phenyl and pyridinyl groups would be expected to produce strong Raman signals. The C=O stretching vibrations would also be observable, though their relative intensities may differ from the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present. The amide proton (N-H) typically appears as a broad singlet in the downfield region, often between 8.0 and 10.0 ppm. The protons of the pyridinyl and phenyl rings resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The methylene protons (-CH₂-) adjacent to the two carbonyl groups are expected to appear as a singlet around 4.0 ppm.

¹H NMR Data for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.49 | s | 1H | NH |

| 8.85 | d | 1H | Pyridinyl-H |

| 8.30 | d | 1H | Pyridinyl-H |

| 8.16 | d | 1H | Pyridinyl-H |

| 7.99 | d | 2H | Phenyl-H |

| 7.64 | t | 1H | Phenyl-H |

| 7.52 | t | 2H | Phenyl-H |

| 7.35 | dd | 1H | Pyridinyl-H |

| 4.10 | s | 2H | CH₂ |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the ketone and amide functionalities are the most deshielded and appear significantly downfield, typically in the range of 160-200 ppm. The aromatic carbons of the phenyl and pyridinyl rings resonate between 110 and 150 ppm. The aliphatic methylene carbon (-CH₂-) is the most shielded and appears in the upfield region, usually around 40-50 ppm.

¹³C NMR Data for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide

| Chemical Shift (ppm) | Assignment |

| 195.4 | Ketone C=O |

| 165.2 | Amide C=O |

| 145.3 | Pyridinyl-C |

| 142.1 | Pyridinyl-C |

| 136.2 | Phenyl-C (quaternary) |

| 134.8 | Pyridinyl-C (quaternary) |

| 134.0 | Phenyl-C |

| 129.1 | Phenyl-C |

| 128.4 | Phenyl-C |

| 127.3 | Pyridinyl-C |

| 123.9 | Pyridinyl-C |

| 45.7 | CH₂ |

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC)

An HSQC spectrum would show correlations between directly attached proton and carbon atoms. For instance, the signal for the methylene protons at ~4.10 ppm would correlate with the carbon signal at ~45.7 ppm. Similarly, each aromatic proton signal would correlate with its directly bonded aromatic carbon signal.

An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the methylene protons (~4.10 ppm) would be expected to show correlations to the ketone carbonyl carbon (~195.4 ppm), the amide carbonyl carbon (~165.2 ppm), and the quaternary carbon of the phenyl ring (~136.2 ppm). The amide proton (~10.49 ppm) would likely show a correlation to the amide carbonyl carbon (~165.2 ppm) and to carbons on the pyridinyl ring. These long-range correlations provide unambiguous evidence for the connectivity of the phenyl, propionamide (B166681), and pyridinyl moieties.

Mass Spectrometry for Molecular Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, revealing the molecular weight from the molecular ion peak and structural motifs from the fragmentation pattern.

For 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, the molecular ion [M]•+ would be expected at an m/z corresponding to its molecular weight of approximately 240.26 g/mol . sigmaaldrich.com The fragmentation in EI-MS for similar propenamide structures often proceeds through characteristic pathways. researchgate.net Studies on related 3-phenylpropenoates have shown that fragmentation can occur via the formation of a benzopyrylium intermediate. nih.gov While the exact spectrum for the title compound is not detailed in the provided sources, a plausible fragmentation pattern can be inferred based on its structure, involving cleavage at the amide and keto-functionalities.

Key fragments would likely include the benzoyl cation (m/z 105), the phenyl cation (m/z 77), and ions corresponding to the pyridinyl-amide portion of the molecule. The analysis of these fragments helps to piece together the compound's structure.

Table 1: Predicted EI-MS Fragmentation Data for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide This table is interactive. Click on headers to sort.

| Fragment Name | Proposed Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₄H₁₂N₂O₂]•+ | 240 |

| Benzoyl Cation | [C₆H₅CO]+ | 105 |

| Pyridin-3-ylaminocarbonyl Cation | [C₅H₄NNHCO]+ | 121 |

| Phenyl Cation | [C₆H₅]+ | 77 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, HRMS is essential to confirm its chemical formula, C₁₄H₁₂N₂O₂. sigmaaldrich.com By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can validate the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide This table is interactive. Click on headers to sort.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 241.0977 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large, non-volatile, and fragile molecules. The sample is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules with minimal fragmentation. While specific MALDI-MS studies on 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide are not prevalent in the literature, this technique would be valuable for analyzing derivatives or potential polymeric forms of the compound, or in applications where it is part of a larger molecular assembly.

Electronic Absorption and Emission Spectroscopy Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is characteristic of the chromophores present in the molecule. In 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, the key chromophores are the phenyl ring, the pyridine (B92270) ring, and the carbonyl groups of the keto-amide moiety.

Studies on similar structures, such as other propanamides and pyridine-fused heterocycles, show that characteristic absorption bands arise from π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The π → π* transitions, typically occurring at shorter wavelengths with high intensity, are associated with the aromatic systems. The n → π* transitions, which are lower in energy and intensity, are associated with the non-bonding electrons of the oxygen and nitrogen atoms in the carbonyl and amide groups. The solvent environment can influence the position of these absorption bands.

Table 3: Expected Electronic Transitions for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide This table is interactive. Click on headers to sort.

| Chromophore | Type of Transition | Expected Wavelength Region |

|---|---|---|

| Phenyl Ring | π → π* | ~250-280 nm |

| Pyridine Ring | π → π* | ~260-290 nm |

| Carbonyl (Ketone) | n → π* | >300 nm (weak) |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of its packing in the crystal lattice.

While the specific crystal structure of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide is not available in the cited results, analysis of closely related compounds provides insight into the expected structural features. nih.govresearchgate.netnih.gov Key aspects that would be elucidated include:

Molecular Conformation: The dihedral angles between the phenyl and pyridinyl rings.

Intermolecular Interactions: The presence of hydrogen bonds, such as those between the amide N-H group and a carbonyl oxygen (N—H⋯O), is a critical factor in the crystal packing of similar amide structures. researchgate.net

Hirshfeld surface analysis is often used in conjunction with X-ray data to visualize and quantify intermolecular interactions within the crystal. nih.govresearchgate.net For a molecule like this, such analysis would likely highlight the significance of H⋯H, C⋯H, and O⋯H contacts in stabilizing the crystal structure. nih.gov

Table 4: Representative Crystallographic Data for a Related Amide Structure This table is based on data for a similar compound and is for illustrative purposes. Click on headers to sort.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3289 |

| b (Å) | 9.9031 |

| c (Å) | 9.8984 |

| β (°) | 97.221 |

| V (ų) | 907.21 |

| Z (molecules/unit cell) | 4 |

Thermochemical and Morphological Characterization Methods

The comprehensive analysis of a chemical compound's properties extends beyond its basic spectroscopic characterization to include its behavior under thermal stress and its solid-state morphology. For novel compounds such as 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Scanning Electron Microscopy (SEM) are indispensable for a full understanding of its material properties. While specific experimental data for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide is not extensively available in public literature, the application of these techniques to structurally related compounds provides a strong framework for understanding its expected characteristics.

Thermogravimetric Analysis is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability, decomposition temperatures, and the composition of the material.

Detailed Research Findings:

Specific TGA data for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide is not readily found in the surveyed scientific literature. However, studies on related N-substituted propionamides and other heterocyclic compounds offer valuable insights into the potential thermal behavior of this compound. For instance, research on the thermal degradation of poly(N-phenylpropionamide) indicates a multi-stage decomposition process. researchgate.net The initial decomposition stage for this related polymer begins at approximately 180°C, with subsequent stages of significant weight loss occurring at higher temperatures. researchgate.net

| Parameter | Expected Observation | Inferred Information |

|---|---|---|

| Onset of Decomposition (Tonset) | A sharp decrease in mass. | The temperature at which the compound begins to degrade, indicating its thermal stability limit. |

| Decomposition Steps | One or more distinct steps in the mass loss curve. | Corresponds to the sequential breakdown of different functional groups or parts of the molecule. |

| Residual Mass | Mass remaining at the end of the analysis at a high temperature. | Indicates the amount of non-volatile residue (e.g., char) formed during decomposition. |

Differential Thermal Analysis is a technique that measures the difference in temperature between a sample and an inert reference material as a function of temperature. DTA curves provide information about physical and chemical changes such as melting, crystallization, and decomposition.

Detailed Research Findings:

As with TGA, specific DTA data for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide is scarce. However, the analysis of related compounds provides a clear indication of the expected results. A DTA curve for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. Following this, exothermic peaks would likely be observed at higher temperatures, corresponding to the decomposition processes identified by TGA. The shape and number of these exothermic peaks can provide further details about the kinetics and energy changes of the decomposition reactions. Studies on the thermal decomposition of various nitrogen-containing heterocyclic compounds often show complex DTA curves with multiple exothermic events, reflecting the intricate nature of their thermal breakdown. researchgate.net

| Temperature Range (°C) | Expected Event | Type of Transition |

|---|---|---|

| ~100-150 | Melting | Endothermic |

| >250 | Decomposition | Exothermic |

Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology and topography of a solid sample at high magnifications. In the context of a crystalline compound like 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, SEM can reveal details about its crystal habit, size, and surface features.

Detailed Research Findings:

While SEM images of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide are not available in the reviewed literature, the principles of morphological analysis can be discussed based on studies of similar organic compounds. For a crystalline powder, SEM analysis would provide information on the shape and size distribution of the crystals. This is important as the morphology can affect physical properties such as solubility and dissolution rate.

| Feature | Description | Significance |

|---|---|---|

| Crystal Habit | The characteristic external shape of a crystal (e.g., prismatic, acicular, tabular). | Provides clues about the internal crystal structure and can influence bulk properties. |

| Particle Size Distribution | The range and distribution of the sizes of the individual crystals. | Affects powder flow, compaction, and dissolution characteristics. |

| Surface Topography | The fine details of the crystal surface, including any steps, etch pits, or other features. | Can indicate the growth mechanism of the crystal and the presence of impurities or defects. |

Computational and Theoretical Chemistry Studies of 3 Oxo 3 Phenyl N Pyridin 3 Yl Propionamide and Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. These methods are used to determine stable conformations, predict reactivity, and visualize electrostatic interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. Current time information in Madison County, US. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. This process calculates bond lengths, bond angles, and dihedral angles that are often in close agreement with experimental data obtained from techniques like X-ray crystallography.

For instance, in a study on 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile (B47326), a related heterocyclic compound, DFT calculations were performed using the B3LYP functional and a 6-311G(d,p) basis set to optimize the molecular structure. The calculated geometric parameters showed good concordance with experimental results. Similarly, investigations into chalcone (B49325) derivatives have utilized DFT at the B3LYP/6-311G** level to obtain optimized structures, which are then used for further analysis of the molecule's properties. Current time information in Madison County, US. This foundational step is crucial, as the accuracy of all subsequent computational property predictions depends on the quality of the optimized geometry.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Computational studies on N-phenylpropanamide-based triazole derivatives provide insight into these properties. The HOMO and LUMO energies, along with the corresponding energy gaps, were calculated using DFT. The results indicate how modifications to the molecular structure influence electronic properties.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Analogue 7a | -7.128 | -1.491 | 5.637 | |

| Analogue 7b | -6.973 | -1.358 | 5.615 | |

| Analogue 7c | -7.144 | -2.526 | 4.618 |

As shown in the table, structural modifications, such as changing substituent groups, can significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron isodensity surface, allowing for the identification of electron-rich and electron-poor regions. These maps are invaluable for predicting how a molecule will interact with other species. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., near electronegative atoms like oxygen or nitrogen) that are susceptible to electrophilic attack. Current time information in Madison County, US. Conversely, blue-colored regions indicate positive electrostatic potential, representing electron-deficient areas (e.g., near hydrogen atoms) that are prone to nucleophilic attack.

In computational studies of heterocyclic compounds, MEP analysis confirms the localization of negative potential around electronegative atoms and positive potential elsewhere. For example, in a study of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, the MEP surface was calculated at the B3LYP/6-311G** level of theory, revealing that the most positive potential was concentrated on the furanium ring, indicating the primary sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying the delocalization of electron density between orbitals. This method quantifies hyperconjugative interactions, which are stabilizing charge transfer effects from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is evaluated using second-order perturbation theory, expressed as the stabilization energy, E(2). A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule.

NBO analysis performed on 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile revealed significant intramolecular charge transfer (ICT) interactions that contribute to its stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP(1)N5 | BD(2)C10–C11 | 52.48 | |

| LP(2)O2 | BD(1)N5–C9 | 30.63 | |

| BD(2)C17–C19 | BD*(2)C14–C15 | 23.30 |

LP denotes a lone pair and BD denotes an antibonding orbital.*

These interactions, such as the delocalization of a nitrogen lone pair (LP) into an adjacent antibonding orbital (BD*), are crucial for understanding the molecule's electronic configuration and stability.

Advanced Computational Modeling

Beyond fundamental properties, computational chemistry can predict specialized characteristics, such as how a molecule interacts with light, which is critical for applications in materials science.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational methods, particularly DFT, are widely used to calculate these properties. The total hyperpolarizability (β_total) is often compared to that of a standard reference material, like urea, to gauge its potential for NLO applications.

Studies on various organic compounds have shown that molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit high β values. For example, a computational study on a series of quinoline-based derivatives demonstrated that their total hyperpolarizability values were significantly higher than that of urea, indicating their promise as NLO materials. Similarly, research on pyrimidine (B1678525) derivatives has shown that the crystalline environment can enhance NLO properties, with the dipole moment increasing by approximately 23% compared to the isolated molecule, leading to a superior third-order nonlinear susceptibility (χ(3)).

Molecular Dynamics (MD) Simulations

For analogues of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, such as other β-keto substituted compounds, MD simulations have been employed to understand their interactions with biological targets. For instance, in a study of benzofuran (B130515) derivatives with a β-keto functional group interacting with the enzyme cyclooxygenase-2 (COX-2), MD simulations revealed key hydrogen bonding and electrostatic interactions. ucsd.edu These simulations showed that specific amino acid residues, like Arg513 and His90, play a crucial role in the binding of these ligands. ucsd.edu The ligand-protein interaction energies for different analogues were calculated to be in the range of -35.3 to -38.5 kcal/mol, indicating strong binding. ucsd.edu

A key aspect of MD simulations is the analysis of the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated molecule and a reference structure. A stable RMSD over time suggests that the molecule has reached an equilibrium state in the simulation. For example, in simulations of benzofuran derivatives, the RMSD for backbone Cα atoms of the protein and the side chain of key interacting residues were monitored to assess the stability of the complex. ucsd.edu

Below is an illustrative data table, based on findings for analogues, showcasing the type of data generated from MD simulations:

Table 1: Illustrative MD Simulation Data for Analogues in a Protein Binding Site

| Analogue | Ligand-Protein Interaction Energy (kcal/mol) | Key Interacting Residues | Side Chain RMSD of Key Residue (Å) |

|---|---|---|---|

| Analogue A | -38.5 | Arg513, His90 | 0.73 |

| Analogue B | -37.0 | Arg513, Glu524 | N/A |

This data is representative of studies on analogous compounds and not 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide itself.

Theoretical Studies of Stability and Reaction Mechanisms

Theoretical studies, often employing quantum mechanics methods like Density Functional Theory (DFT), are crucial for understanding the intrinsic stability of a molecule and the energetics of its potential chemical reactions. These studies can predict the most stable conformations, calculate thermodynamic properties, and map out the energy landscape of reaction pathways.

For N-acetyl-phenylalaninylamide (NAPA), a compound with a similar amide linkage, computational studies have been performed to investigate its hydration. scirp.org These studies calculated thermodynamic parameters such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for the stepwise addition of water molecules. researchgate.net The results indicated that the initial hydration steps are exothermic, but as more water molecules are added, the process can become endothermic. researchgate.net

Reaction mechanisms can also be elucidated. For example, the synthesis of α-ketoamides from various starting materials has been reviewed, with many of the proposed mechanisms being supported by theoretical calculations. acs.org These calculations can determine the energy barriers for different reaction steps, helping to identify the most likely pathway. In a computational study of microhydrated NAPA, the activation energy for complexation with water molecules was calculated, providing insights into the kinetics of the hydration process. scirp.org The free energy of activation for the addition of the first water molecule was found to be 4.43 kcal/mol. scirp.org

Here is a representative table of thermodynamic data for the hydration of an amide analogue:

Table 2: Calculated Thermodynamic Parameters for the Hydration of an Amide Analogue

| Hydration Reaction | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Analogue + 1 H₂O | -8.5 | -7.9 | -1.2 | 4.43 |

| Analogue(H₂O) + 1 H₂O | -7.2 | -6.5 | +0.5 | 4.28 |

This data is based on studies of N-acetyl-phenylalaninylamide and is intended for illustrative purposes. scirp.orgresearchgate.net

Applications of Machine Learning in Compound Analysis

Machine learning (ML) is increasingly being used in chemistry to predict the properties of molecules, accelerating the process of drug discovery and materials science. researchgate.net By training models on large datasets of known compounds, ML algorithms can learn the complex relationships between a molecule's structure and its physicochemical or biological properties.

For classes of compounds that include analogues of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, ML models are being developed to predict a range of properties, including absorption, distribution, metabolism, and excretion (ADME) profiles, as well as physicochemical characteristics like lipophilicity and permeability. nih.gov These models can use various molecular representations, such as molecular fingerprints or graph-based structures, as input. nih.gov

One common approach is Quantitative Structure-Property Relationship (QSPR) modeling, where statistical and ML methods are used to create predictive models. mdpi.com For example, a study on polyamides used ML to predict properties like glass transition temperature and density based on their chemical structure. mdpi.com The performance of these models is often evaluated by how well they predict the properties of new, unseen molecules. It has been shown that the performance of ML models can vary depending on whether the test data is similar to the training data (in-distribution) or different (out-of-distribution). chemrxiv.org

The following table illustrates the kind of predictive performance that can be achieved with ML models for different molecular properties, based on studies of broader classes of organic molecules.

Table 3: Illustrative Performance of Machine Learning Models for Property Prediction of Organic Molecules

| Property Predicted | Machine Learning Model | Performance Metric | Value |

|---|---|---|---|

| Passive Permeability | Graph Neural Network | Misclassification Error | < 4% - 15% |

| Metabolic Clearance | Random Forest | R² | 0.75 |

This data is generalized from various machine learning studies on diverse sets of organic molecules and does not represent specific predictions for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide. researchgate.netmdpi.com

Applications and Future Research Directions for 3 Oxo 3 Phenyl N Pyridin 3 Yl Propionamide

The unique structural framework of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, which combines a β-keto-amide group with phenyl and pyridinyl rings, positions it as a compound of significant interest for further scientific exploration. Its potential extends across various fields, from the development of new medicines to the creation of advanced materials. This section will delve into the prospective applications and future research avenues for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation reactions using ethanol and piperidine at 0–5°C for 2 hours, as demonstrated in analogous protocols for related 3-oxo-propionitrile derivatives . Optimization involves adjusting temperature, solvent polarity, and catalyst concentration. Statistical experimental design (e.g., factorial design) can systematically identify critical parameters to maximize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide?

- Methodology : Use 1H/13C NMR to confirm the amide linkage and aromatic substituents. IR spectroscopy verifies carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (HRMS) determines molecular weight accuracy. For structural ambiguity, X-ray crystallography (as in ) resolves bond geometries .

Q. How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodology : Introduce substituents via electrophilic aromatic substitution (e.g., nitration, halogenation) or modify the pyridine ring through cross-coupling reactions. details condensation with aldehydes to generate thiazolidinone derivatives, applicable for heterocyclic diversification .

Advanced Research Questions

Q. What computational strategies can predict reactivity and guide the synthesis of novel derivatives?

- Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to prioritize viable synthetic routes. ICReDD’s approach integrates computation, information science, and experiments to accelerate discovery, as seen in analogous reaction design studies . Pairing this with machine learning algorithms can predict regioselectivity in substitution reactions .

Q. How can intramolecular cyclization reactions be leveraged to synthesize fused heterocycles from this compound?

- Methodology : Under basic conditions (e.g., KOtBu), the amide and ketone groups facilitate aldol-type cyclization to form pyridinones or quinolinones. demonstrates this with N-(3-oxoalkenyl)phenylacetamides, where reaction time and base strength control product selectivity .

Q. What experimental approaches resolve contradictions in spectral data or unexpected by-products?

- Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For by-product identification, employ LC-MS/MS or preparative HPLC. In cases of polymorphic forms (e.g., differing crystal structures), single-crystal X-ray diffraction (as in ) clarifies structural discrepancies .

Q. How can Design of Experiments (DoE) optimize multi-step syntheses involving this compound?

- Methodology : Apply fractional factorial designs to screen variables (e.g., reagent equivalents, temperature) across steps. For example, a Plackett-Burman design reduces the number of trials while identifying critical factors affecting yield, as discussed in chemical engineering optimization studies .

Data Analysis and Mechanistic Studies

Q. What kinetic and thermodynamic analyses are applicable to reactions involving this compound?

- Methodology : Conduct time-resolved NMR or in-situ IR to monitor reaction progress. Thermodynamic parameters (ΔH‡, ΔS‡) are derived from Eyring plots. For electron-deficient pyridine rings, Hammett plots correlate substituent effects with reaction rates .

Q. How do electronic effects of the pyridine ring influence the compound’s reactivity in nucleophilic substitutions?

- Methodology : The electron-withdrawing pyridine nitrogen activates the carbonyl toward nucleophilic attack. Substituent effects (e.g., electron-donating groups on the phenyl ring) modulate reactivity, studied via comparative kinetic experiments and DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.